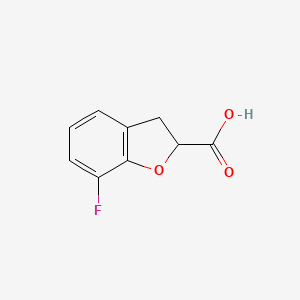

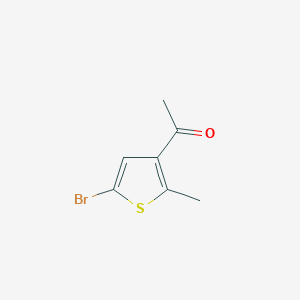

![molecular formula C13H10BrN3 B1526194 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine CAS No. 955952-55-3](/img/structure/B1526194.png)

6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine

Descripción general

Descripción

6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine is a chemical compound with the empirical formula C13H9BrN2 . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine, can be achieved through a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Aplicaciones Científicas De Investigación

Application 1: Potential Anticancer Agents Against Breast Cancer Cells

- Summary of the Application: Imidazo[1,2-a]pyridine derivatives, including 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine, have been studied for their potential as anticancer agents, specifically against breast cancer cells .

- Methods of Application or Experimental Procedures: Two series of imidazo[1,2-a]pyridine derivatives were synthesized. It was planned to integrate the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold . Pyrimidine-containing compounds were obtained by palladium-catalyzed coupling reaction (Suzuki reaction), and NAH compounds were obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .

- Results or Outcomes: The pyrimidine-containing compounds did not show active results in both breast cancer cell lines, while the NAH derivatives showed significant results . Among the novel derivatives, compound 15 exhibited the most potent activity against the MCF7 and MDA-MB-231 cell lines with IC50 values of 1.6 and 22.4 μM, respectively .

Application 2: Blue-Emitting Materials

- Summary of the Application: Isomeric materials featuring triphenylamine and carbazole as a donor and 2-phenylimidazo[1,2-a]pyridine electron deficient unit as the core moiety were designed, synthesized, and studied as blue-emitting materials .

- Methods of Application or Experimental Procedures: The optical and electrochemical properties of these materials are prominently dependent on the nature of chromophore loading and their linking topology to the 2-phenylimidazo[1,2-a]pyridine unit . C2 substituted dyes exhibit red-shifted absorption and emission compared to their positional analogues containing donors in the C6-position of imidazopyridine .

- Results or Outcomes: All the compounds revealed excellent thermal stability surpassing 355 °C . The dye possessing triphenylamine on both C2 and C6 positions of imidazopyridine showed the comparatively better electroluminescence performance in the series and achieved blue colour with CIE coordinate (0.18, 0.11) .

Application 3: Antiviral Agents

- Summary of the Application: Imidazo[1,2-a]pyridine cores, including 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine, have been studied for their potential as antiviral agents .

- Methods of Application or Experimental Procedures: The compounds were synthesized and evaluated for their antiviral potential . The specific methods of synthesis and evaluation would depend on the specific virus being targeted.

- Results or Outcomes: The results would vary depending on the specific virus and the specific compound being evaluated . Further research would be needed to determine the specific outcomes of using 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine as an antiviral agent.

Direcciones Futuras

Imidazo[1,2-a]pyridines, including 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine, have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . They have potential applications in the treatment of various diseases, including tuberculosis . Therefore, future research could focus on exploring these potential applications and improving the synthesis methods.

Propiedades

IUPAC Name |

6-bromo-2-phenylimidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3/c14-10-6-7-11-16-12(13(15)17(11)8-10)9-4-2-1-3-5-9/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRSXNZLXDIILD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}acetic acid](/img/structure/B1526115.png)

![3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B1526127.png)

amine hydrochloride](/img/structure/B1526130.png)

![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine hydrochloride](/img/structure/B1526131.png)

![4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B1526132.png)